molecular formula C9H6F3IN2O B132646 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol CAS No. 197968-46-0

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Cat. No. B132646
M. Wt: 342.06 g/mol
InChI Key: RRDFFESOQHBLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol” is a chemical compound with the molecular formula C9H6F3IN2O and a molecular weight of 342.06 . It is used for research purposes, particularly in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol” is defined by its molecular formula, C9H6F3IN2O . The InChI code for this compound is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 69-70 degrees Celsius . The compound’s IUPAC name is [2-iodo-4-(trifluoromethyl)phenyl]methanol .

Scientific Research Applications

Photolysis and Carbene Formation

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is used in the study of carbene-yielding amino acids for peptide photoaffinity reagents. It has been prepared from p-bromobenzyl alcohol and utilized in alkylating certain esters, which aids in the formation of amino acids used as building blocks for peptide photoaffinity reagents (Shih & Bayley, 1985).

Stability and Kinetics in Protein Labelling

The stability and decay kinetics of diazoalkanes derived from trifluoromethyl phenyl diazirines, including 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol, have been studied in the context of protein labeling. These compounds serve as relatively stable carbene precursors forming covalent bonds with proteins (Djordjevic et al., 2020).

Photoaffinity Probes

In the field of bioconjugate chemistry, the compound is used to investigate the photolysis of 3-aryl-3-(trifluoromethyl)diazirines as photoaffinity probes. The research highlights the intermediacy of a singlet carbene and its potential limitations in obtaining primary sequence data in biological systems (Platz et al., 1991).

Modification of Gold Nanoparticles

A 3-aryl-3-(trifluoromethyl)diazirine-modified monolayer-protected gold nanoparticle, utilizing 2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol, is used to demonstrate efficient modification of the nanoparticle interface via carbene insertion reactions. This showcases its utility in the creation of new structures through modification of gold nanoparticles (Ismaili et al., 2010).

RNA Cross-linking Probes

Diazirine-containing RNA photo-cross-linking probes, synthesized by substituting RNA nucleobases with analogues carrying aryl trifluoromethyl diazirine moieties, are used to identify microRNA (miRNA) targets. The compound plays a critical role in the effective regulation of target gene expression by miRNAs (Nakamoto & Ueno, 2014).

Synthesis and Transformation of Organic Compounds

The compound is also involved in the synthesis of novel organic compounds, like 1-(trifluoromethyl)furan derivatives, demonstrating its utility in organic chemistry and synthesis (Zhang & Yuan, 2007).

Photoaffinity Labeling

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol is used in photoaffinity labeling to introduce iodine labels onto aromatic rings, showcasing its application in studying protein-ligand interactions (Hashimoto et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection .

properties

IUPAC Name

[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IN2O/c10-9(11,12)8(14-15-8)6-2-1-5(4-16)7(13)3-6/h1-3,16H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDFFESOQHBLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70458897
Record name {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

CAS RN

197968-46-0
Record name {2-Iodo-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70458897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 2
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 3
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 4
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 5
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Reactant of Route 6
2-Iodo-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol

Citations

For This Compound
1
Citations
T Weber, J Brunner - Journal of the American Chemical Society, 1995 - ACS Publications
A general approach for the synthesis of novel, radioiodinated photolabeling and cross-linking reagentsat no-carrier-added (nca) specific radioactivity (> 2000 Ci/mmol) is described. In this approach, 2-(tributylstannyl)-4-[3-('trifluoromethyl)-3//-diazirin-3-yl] benzyl alcohol 12 serves as a module which, through acylation of its alcohol function, is connected to other structural/functional elementsto make the tin-containing precursor forms of the reagents. The final, radioactive compounds are then conveniently prepared in yields varying …
Number of citations: 112 pubs.acs.org

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